3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a 1,4-dihydropyridine core with an amino group and a branched alkyl substituent, which contributes to its unique chemical properties and potential therapeutic uses. Dihydropyridines are primarily recognized for their role as calcium channel blockers, which are crucial in treating cardiovascular diseases.
The compound can be synthesized through various methods, including the Hantzsch reaction, which is a well-established procedure for creating dihydropyridine derivatives. Research indicates that 3-amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one may possess antioxidant properties and could be explored for its pharmacological potential in treating oxidative stress-related conditions .
This compound falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles. It is classified as a 1,4-dihydropyridine derivative, which is significant in medicinal chemistry due to its structural versatility and biological activity.
The synthesis of 3-amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one typically involves the Hantzsch reaction, where aldehydes or ketones react with β-keto esters and ammonia or primary amines under acidic conditions to form dihydropyridines.
In this reaction:
The molecular structure of 3-amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be represented as follows:
This structure includes:
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can participate in several chemical reactions typical of dihydropyridines:
The reactivity of this compound is largely dictated by the electron-rich nature of the nitrogen atoms in the ring, making it susceptible to electrophilic attacks.
As a calcium channel blocker, 3-amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one likely exerts its pharmacological effects by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue. This inhibition reduces intracellular calcium levels, leading to vasodilation and decreased cardiac contractility.
Research has shown that dihydropyridine derivatives can effectively lower blood pressure and improve blood flow by modulating calcium ion influx during cardiac and smooth muscle contraction .
3-Amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one has potential applications in:
The 1,4-dihydropyridine (1,4-DHP) scaffold represents a privileged structure in medicinal chemistry due to its exceptional versatility in interacting with diverse biological targets. This heterocyclic framework consists of a six-membered ring with nitrogen at position 1 and two conjugated double bonds at the 2,3- and 5,6-positions, creating an electron-rich system that facilitates both hydrogen bonding and π-stacking interactions. The core's significance stems from its presence in nicotinamide adenine dinucleotide (NADH), a crucial cofactor in cellular redox reactions, which underscores its inherent biocompatibility [6].
Table 1: Key Functional Roles of 1,4-DHP Substituent Positions
Position | Electron Effects | Steric Influence | Common Modifications | Biological Impact |
---|---|---|---|---|
1 (N) | Alters basicity | Controls ring planarity | Alkyl/aryl groups | Membrane permeability modulation |
3 & 5 | Modulates electron density | Determines steric bulk | Ester/ketone groups | Calcium channel binding affinity |
4 | Conjugation extension | Minimal | Aryl substituents | Target specificity (L/T-type channels) |
2 & 6 | Steric shielding | Protects DHP core | Methyl groups | Metabolic stability enhancement |
Historically, 1,4-DHPs gained prominence through nifedipine (a 4-aryl substituted derivative), which established the structural template for L-type calcium channel blockers used in cardiovascular diseases. The scaffold's true medicinal value lies in its synthetic flexibility – strategic substitutions at positions 1, 3, 4, and 5 enable precise modulation of electronic distribution, conformational stability, and three-dimensional topography [1] [4]. This adaptability facilitates target promiscuity, allowing 1,4-DHPs to interact with ion channels (L-type, T-type, hERG), GPCRs, and enzymes like phosphorylase, while also overcoming multidrug resistance (MDR) in cancer and microbial pathogens [1] [5]. The electron-donating nature of the 1,4-DHP ring enables redox activity, contributing to antioxidant properties observed in several derivatives [7].
The emergence of 3-amino-functionalized 1,4-DHPs represents a significant evolution beyond classical Hantzsch ester-based drugs. Early 1,4-DHP pharmaceuticals featured ester or alkyl groups at the 3/5 positions, but the introduction of an amino group at position 3 marked a strategic shift toward enhanced hydrogen-bonding capacity and altered electronic profiles. This modification originated from studies on NADH mimics, where the 3-amino group augmented redox functionality critical for electron transfer processes [6].
The synthesis of 3-amino-1,4-DHPs initially employed modified Hantzsch reactions using enamino esters or direct amination approaches. As pharmacological characterization advanced, researchers observed that 3-amino substitution conferred distinct advantages: (1) improved water solubility through protonation, (2) additional hydrogen-bond donor/acceptor sites for target engagement, and (3) altered metabolic stability profiles compared to ester-containing analogues. During the 1990s–2000s, systematic exploration revealed that 3-amino-DHPs exhibited expanded therapeutic potential beyond calcium channel modulation, including antiepileptic activity exemplified by compounds like (298) which reduced spontaneous seizure incidence [3]. This period also witnessed the development of antimicrobial DHPs, where the amino group potentiated activity against resistant pathogens [9].
The N1-position of 1,4-DHPs serves as a critical modification site for tuning pharmacokinetic and pharmacodynamic properties. Introduction of alkyl chains at N1 influences lipophilicity, metabolic stability, and spatial orientation of the entire molecule. The 3-methylbutyl group (isopentyl moiety) represents a strategically branched alkyl substituent that balances lipophilic character with resistance to oxidative metabolism. Its β-branching (two methyl groups at the terminal carbon) creates steric hindrance that protects against cytochrome P450-mediated degradation, while the linear butyl segment provides optimal membrane partitioning [10].
Table 2: Impact of 3-Methylbutyl Group on Compound Properties
Property | 3-Methylbutyl Effect | Structural Basis | Biological Consequence |
---|---|---|---|
Lipophilicity | LogP increase ~1.5 units | Hydrocarbon-rich chain | Enhanced membrane permeability |
Metabolic Stability | t₁/₂ increase 2-3 fold | β-Branching at C3' | Reduced CYP3A4 oxidation |
Target Engagement | Altered binding orientation | Conformational constraint | Improved selectivity for HsrA regulator |
Solubility | Moderate decrease | Hydrophobic surface area | Balanced oral bioavailability |
In the specific case of 3-amino-1-(3-methylbutyl)-1,4-dihydropyridin-4-one, the 3-methylbutyl moiety demonstrates three key advantages: (1) its bulkiness restricts rotation about the N1-C bond, locking the molecule in bioactive conformations favorable for interaction with bacterial targets like H. pylori HsrA; (2) the lipophilic nature facilitates penetration through Gram-negative outer membranes; and (3) the absence of metabolically labile benzylic positions enhances stability compared to benzyl analogues [9] [10]. This substituent exemplifies "goldilocks" engineering – providing sufficient hydrophobicity for target engagement without compromising aqueous solubility required for distribution. Molecular docking studies indicate the 3-methylbutyl group occupies a hydrophobic pocket in the HsrA protein, displacing structural water molecules and enhancing binding entropy [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1